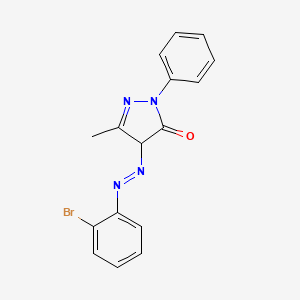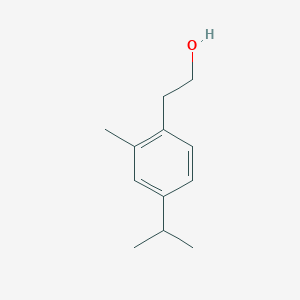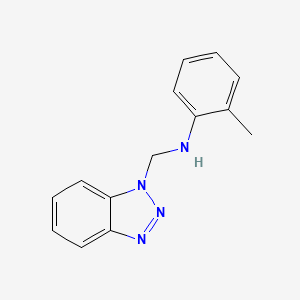
3,4-Di-o-galloylshikimicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Di-o-galloylshikimic acid: is a natural product derived from plant sources. It has the molecular formula C21H18O13 and a molecular weight of 478.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Di-o-galloylshikimic acid involves the esterification of shikimic acid with gallic acid. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods: the compound can be isolated from plant sources where it naturally occurs .
Chemical Reactions Analysis
Types of Reactions: 3,4-Di-o-galloylshikimic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Acid chlorides and anhydrides are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 3,4-Di-o-galloylshikimic acid is used as a precursor for the synthesis of various bioactive compounds. It is also studied for its antioxidant properties .
Biology: In biological research, the compound is investigated for its potential role in modulating biological pathways and its effects on cellular processes .
Medicine: In medicine, 3,4-Di-o-galloylshikimic acid is explored for its potential therapeutic applications, including its anti-inflammatory and anticancer properties .
Industry: In the industry, the compound is used in the formulation of nutraceuticals and dietary supplements due to its health benefits .
Mechanism of Action
The mechanism of action of 3,4-Di-o-galloylshikimic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Properties: It induces apoptosis and inhibits the proliferation of cancer cells.
Comparison with Similar Compounds
- 3,5-Di-o-galloylshikimic acid
- Theogallin
- Chebulinic acid
Comparison: 3,4-Di-o-galloylshikimic acid is unique due to its specific structure and the presence of two galloyl groups attached to the shikimic acid backbone.
Properties
Molecular Formula |
C21H18O13 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
(3R,4R,5R)-3-hydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C21H18O13/c22-10-2-8(3-11(23)16(10)27)20(31)33-15-6-7(19(29)30)1-14(26)18(15)34-21(32)9-4-12(24)17(28)13(25)5-9/h1-5,14-15,18,22-28H,6H2,(H,29,30)/t14-,15-,18-/m1/s1 |
InChI Key |
UFDJVOQZZQZYJG-IIDMSEBBSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |
Canonical SMILES |
C1C(C(C(C=C1C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-(4-chlorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12040891.png)


![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate](/img/structure/B12040919.png)

![Ethyl 3-[(3-methylbenzyl)amino]propanoate](/img/structure/B12040930.png)

![2-chloro-5-(5-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B12040940.png)

![(5E)-2-(4-isopropoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12040952.png)
![[3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B12040960.png)


![N-(3-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040984.png)
